tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of related tert-butyl carbamates involves multi-step processes starting from commercially available precursors. For instance, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is synthesized through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% (Zhao et al., 2017). This example illustrates the typical approach of combining various chemical reactions to achieve the desired carbamate.
Molecular Structure Analysis
Molecular structure determination often employs techniques like X-ray crystallography and DFT analyses. For example, the structure of related compounds has been characterized, revealing insights into their molecular configurations and stabilization through intramolecular hydrogen bonds (Çolak et al., 2021).
Chemical Reactions and Properties
tert-Butyl carbamates undergo various chemical reactions, such as the Dirhodium(II)-catalyzed C-H amination, demonstrating the compound's reactivity and potential for further functionalization (Yakura et al., 2007). Furthermore, reactions like lithiation highlight the compound's versatility in organic synthesis (Smith et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various conditions. While specific data on "tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate" is scarce, related compounds have been analyzed to determine their crystal packing and thermal behavior (Kant et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are essential for comprehensively understanding tert-butyl carbamates. Studies such as those on the sequential ethoxycarbonylation and methoximation indicate the compound's utility in synthesizing a wide range of derivatives (Paik & Kim, 2004).
Scientific Research Applications
Synthesis of Other Chemical Compounds : This compound is used as an intermediate in the synthesis of other chemicals, such as in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine (Zhong-Qian Wu, 2011).
Protective Group in Synthesis : It serves as a protective group in complex organic syntheses, such as in the regioselective deprotection and acylation of penta‐N‐protected thermopentamine (J. Pak & M. Hesse, 1998).
Intermediate in Biologically Active Compounds : It's an important intermediate in the synthesis of biologically active compounds, as seen in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate (Bingbing Zhao et al., 2017).
Pharmaceutical Research : In pharmaceutical research, it's used in the synthesis of specific compounds, such as tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1 (Qi Zhang et al., 2022).
Role in Diels‐Alder Reactions : It is utilized in Diels‐Alder reactions, a key method in organic chemistry for creating carbon-carbon bonds, as illustrated in the preparation of a 2‐Amido Substituted Furan (A. Padwa et al., 2003).
Study of Foldamer Based on Aza/α-Dipeptide Oligomerization : Used in the study of new classes of foldamer, as seen in the synthesis of Boc-AzAla-Ala-OMe (Cécile Abbas et al., 2009).
Synthesis of Thermosensitive Dendrimers : It's involved in the synthesis of novel thermosensitive benzyl ether dendrimers with oligoethyleneoxy chains (Deng Jin-gen, 2013).
Mechanism of Action
Target of Action
It’s known that the compound contains an amino group that is reactive with carboxylic acids, activated nhs esters, carbonyls (ketone, aldehyde), etc .
Mode of Action
Boc-TOTA is a linker containing an amino group with a Boc-protected amino group . The Boc group can be deprotected under mild acidic conditions to form the free amine . This deprotection allows the compound to interact with its targets, leading to various biochemical reactions .
Result of Action
Its ability to form a free amine under mild acidic conditions suggests that it may play a role in various biochemical reactions .
Action Environment
The action, efficacy, and stability of Boc-TOTA can be influenced by various environmental factors. For instance, the Boc group can be deprotected to form a free amine under mild acidic conditions . This suggests that the pH of the environment could potentially influence the action of Boc-TOTA.
properties
IUPAC Name |
tert-butyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O5/c1-15(2,3)22-14(18)17-7-5-9-20-11-13-21-12-10-19-8-4-6-16/h4-13,16H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHYAYNALHPDGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475305 | |
Record name | Boc-TOTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194920-62-2 | |
Record name | Boc-TOTA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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